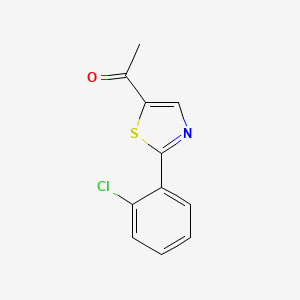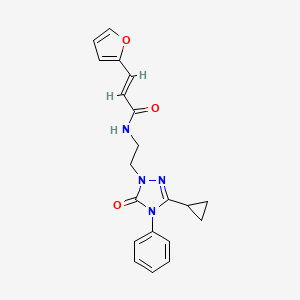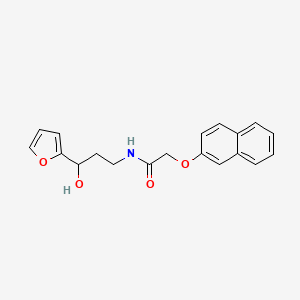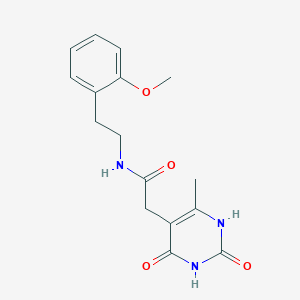![molecular formula C15H18N2O2S B2538266 1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone CAS No. 403833-48-7](/img/structure/B2538266.png)
1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has developed methodologies for synthesizing a variety of heterocyclic systems, including benzazepines, oxazepines, and diazepines, which are valuable for their potential biological activities and applications in medicinal chemistry. For instance, a novel phosphine-catalyzed reaction enables the construction of benzo[b]azepin-3-ones in good yields, showcasing a unique annulation process through α-umpolung addition followed by an aldol reaction (Zhang et al., 2019). Similarly, efficient methods for constructing 1,4-oxazepines and 1,3-oxazines have been developed, highlighting the synthetic utility of phosphine-mediated reactions in accessing biologically relevant heterocycles (François-Endelmond et al., 2010).
Biological Activities
The synthesis and evaluation of heterocyclic compounds have also led to discoveries in their biological activities, such as antimicrobial and anticancer properties. For example, a series of benzodiazepin-1-yl-phenylaminoethanones have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, showing significant potential against various pathogens and cancer cell lines (Verma et al., 2015). This indicates the relevance of these heterocyclic frameworks in developing new therapeutic agents.
Immunomodulatory Effects
Research into the immunomodulatory effects of certain heterocyclic compounds derived from natural products and their synthetic derivatives has shown promising results. For instance, benzoxazepine derivatives synthesized from 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone isolated from Petasites hybridus L. exhibited strong inhibition of chemotactic migration of human polymorphonuclear leukocytes (PMNs) and the respiratory burst, suggesting potential as immunomodulatory agents (Khaleghi et al., 2014).
Advanced Synthetic Techniques
The development of advanced synthetic techniques for constructing complex heterocyclic frameworks, such as benzazepines, oxazepines, and diazepines, highlights the versatility and importance of these compounds in scientific research. For example, bridged-ring nitrogen compounds, including tetrahydro-1,4-ethano-1-benzazepin-5(1H)-ones, have been synthesized through innovative approaches, contributing to the expansion of synthetic methodologies in organic chemistry (Lennon & Proctor, 1979).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(17-9-5-1-2-6-10-17)11-20-15-16-12-7-3-4-8-13(12)19-15/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNQHFODIEZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)
![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)


